7-Hydroxycoumarin-4-acetic acid (HCAA) is a derivative of coumarin, a class of naturally occurring organic compounds found in various plants. [, ] HCAA has garnered significant attention in scientific research, particularly in the fields of biochemistry, analytical chemistry, and materials science, due to its unique fluorescence properties and ability to interact with biomolecules. [, , , , ]
7-Hydroxycoumarin-4-acetic acid is derived from natural sources such as plants, specifically from species that produce coumarins. It can also be synthesized through various chemical methods. It is classified as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. The compound's chemical structure is significant for its reactivity and interaction with biological molecules.
The synthesis of 7-hydroxycoumarin-4-acetic acid can be achieved through several methods, with the Pechmann condensation being one of the most common techniques. This method involves the reaction of resorcinol with diethyl acetonedicarboxylate in the presence of Lewis acids as catalysts.
The molecular formula of 7-hydroxycoumarin-4-acetic acid is C₉H₈O₃, and it has a molar mass of approximately 168.16 g/mol. The structure consists of a coumarin core with a hydroxyl group at the 7-position and an acetic acid moiety at the 4-position.
Spectroscopic data, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide insights into the molecular structure, confirming the positions of functional groups within the compound .
7-Hydroxycoumarin-4-acetic acid participates in various chemical reactions due to its functional groups:
The mechanism of action of 7-hydroxycoumarin-4-acetic acid primarily revolves around its ability to bind with proteins, such as bovine serum albumin. Upon binding, it exhibits changes in fluorescence intensity, which can be utilized for quantitative analysis in biochemical studies.
When 7-hydroxycoumarin-4-acetic acid binds to proteins, it can alter its electronic environment, leading to changes in absorption and emission spectra. This property is exploited in assays for detecting fatty acids and other biomolecules .
Key physical data include melting point ranges (approximately 191–192 °C) and spectral data indicating strong absorption bands relevant for fluorescence applications .
7-Hydroxycoumarin-4-acetic acid has significant applications across various fields:
7-Hydroxycoumarin-4-acetic acid (chemical formula: C₁₁H₈O₅; molecular weight: 220.18 g/mol; CAS Registry Number: 6950-82-9) features a fused benzopyrone core characteristic of coumarins, with two functional modifications: a carboxylic acid group at the C4 position and a phenolic hydroxyl group at C7. The acetic acid moiety at C4 adopts an extended conformation, facilitating hydrogen bonding and metal coordination. This compound crystallizes as a white to off-white powder with a melting point of 200–213°C (with decomposition) [4] [9]. Spectroscopic data reveal key properties:
OC(=O)CC1=CC(=O)Oc2cc(O)ccc12
(PubChem CID: 5338490) [1] [4]. Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₈O₅ |
Molecular Weight | 220.18 g/mol |
Melting Point | 200–213°C (decomposition) |
Appearance | White to off-white crystalline powder |
Fluorescence (Ex/Em) | 415 nm / 450 nm |
CAS Number | 6950-82-9 |
The synthesis primarily employs the Pechmann condensation, leveraging Lewis or Brønsted acid catalysts to cyclize resorcinol with ethyl acetoacetate derivatives. Key optimization strategies include:
Table 2: Optimization of Pechmann Condensation for 7-Hydroxycoumarin-4-acetic Acid Precursors
Entry | Catalyst/Solvent | Ethyl Acetoacetate (eq.) | Conditions | Yield (%) |
---|---|---|---|---|
7 | Trifluoroacetic acid | 0.95 | Reflux, 2.5 h | 95 |
10 | Methanesulfonic acid | 0.95 | 100°C, 1.5 h | 85 |
12 | Trifluoroacetic acid | 0.95 | Microwave, 80°C, 1 h | 96 |
15 | Trifluoroacetic acid | 0.95 | Reflux, 3.5 h (0.2 mol) | 97 |
Derivatization focuses on augmenting bioactivity or enabling biomolecular labeling:
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